molecular formula C18H20N4OS B2941230 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 345615-33-0

5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2941230
CAS No.: 345615-33-0
M. Wt: 340.45
InChI Key: OKBIKESTGYNDLW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3-cyclohexanedione

  • 5-(4-Methoxyphenyl)pentanoic acid

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

Uniqueness: 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-21-7-9-22(10-8-21)17-16-15(11-24-18(16)20-12-19-17)13-3-5-14(23-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBIKESTGYNDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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